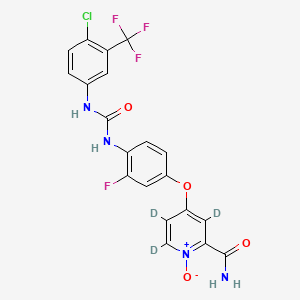

Regorafenib N-oxide and N-desmethyl (M5)-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H13ClF4N4O4 |

|---|---|

Molecular Weight |

487.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuterio-1-oxidopyridin-1-ium-2-carboxamide |

InChI |

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31)/i5D,6D,9D |

InChI Key |

JPEWXTSDCNCZOD-DINNLGBQSA-N |

Isomeric SMILES |

[2H]C1=C([N+](=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[O-])[2H] |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetic Roles of Regorafenib Metabolites: The Active Agent and the Analytical Standard

This guide provides an in-depth examination of two critical chemical entities in the pharmacokinetic evaluation of regorafenib: its major active metabolite, Regorafenib N-oxide, and the stable isotope-labeled internal standard, N-desmethyl (M5)-d3. Understanding their distinct but complementary roles is fundamental for researchers, clinical pharmacologists, and drug development professionals aiming to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) profile of regorafenib and establish its exposure-response relationships.

Introduction: Regorafenib and the Imperative of Pharmacokinetic Profiling

Regorafenib is an oral multi-kinase inhibitor that targets a range of protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2] It has demonstrated clinical efficacy in treating metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][3] Like many targeted therapies, regorafenib exhibits significant inter-individual variability in its pharmacokinetic profile, which can impact both its efficacy and toxicity.[4]

Therefore, robust pharmacokinetic studies are not merely a regulatory requirement but a scientific necessity. They allow for the characterization of drug exposure, the identification of factors influencing variability, and the establishment of a therapeutic window. Central to these studies is the analysis of not only the parent drug but also its metabolites, which can contribute significantly to its overall pharmacological effect.

The Metabolic Landscape of Regorafenib

Upon oral administration, regorafenib is extensively metabolized, primarily in the liver. The two principal metabolic pathways are oxidative metabolism mediated by the cytochrome P450 3A4 (CYP3A4) enzyme and glucuronidation via uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9).[1][5][6]

This biotransformation results in several metabolites, but two are of primary importance in human plasma due to their concentration and pharmacological activity:

-

M-2 (Regorafenib N-oxide): Formed through the oxidation of the pyridine ring on the parent molecule.[7][8]

-

M-5 (N-desmethyl Regorafenib N-oxide): Formed by the subsequent N-demethylation of the M-2 metabolite.[7][8]

Another key metabolite, M-7 (Regorafenib N-glucuronide), is an inactive product of the UGT1A9 pathway.[1][3]

The Role of Regorafenib N-oxide (M-2): A Major Active Metabolite

In pharmacokinetic analysis, a metabolite is considered significant if it meets two criteria: substantial systemic exposure relative to the parent drug and pharmacological activity. Regorafenib N-oxide (M-2) satisfies both.

Pharmacological Activity

Preclinical studies have demonstrated that the M-2 and M-5 metabolites possess a pharmacological activity profile similar to that of the parent compound, regorafenib.[8][9] They exhibit comparable inhibitory activity against key kinases involved in angiogenesis and oncogenesis.[2] This intrinsic activity means that M-2 is not merely a breakdown product but an active contributor to the drug's overall therapeutic effect and toxicity profile.

Systemic Exposure

At steady state in patients, the plasma concentrations of both M-2 and M-5 can reach levels nearly as high as the parent drug itself.[2][5] A mass balance study using [¹⁴C]regorafenib provided quantitative insights into the relative exposure of the parent drug and its metabolites.

| Compound | Mean AUC (0–144 h) as % of Total Radioactivity |

| Regorafenib (Parent) | 57.4% |

| M-2 (N-oxide) | 28.7% |

| M-5 (N-desmethyl N-oxide) | 6.3% |

| M-7 (N-glucuronide) | 3.1% |

| Data synthesized from Gerisch et al. (2018)[3] |

Given that M-2 accounts for nearly 30% of the total drug-related material in circulation and is pharmacologically active, it is essential to quantify its concentration. Failure to do so would lead to an underestimation of the total "active moiety" exposure, potentially confounding the analysis of exposure-response relationships for both efficacy and safety.[5][10]

The Role of N-desmethyl (M5)-d3: The Gold Standard Internal Standard

Accurate quantification of drug and metabolite concentrations in complex biological matrices like plasma requires an exacting analytical methodology. The gold standard for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][11] A cornerstone of achieving accuracy and precision in LC-MS/MS assays is the use of an appropriate internal standard (IS).[12]

The Principle of Internal Standardization

An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample at the very beginning of the analytical process. Its purpose is to correct for variability that can occur during sample processing and analysis. The final concentration of the analyte is calculated based on the ratio of the analyte's response to the IS's response.

Superiority of Stable Isotope-Labeled (SIL) Internal Standards

The ideal IS behaves identically to the analyte during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. A Stable Isotope-Labeled (SIL) internal standard, where one or more atoms in the analyte molecule are replaced with a heavy isotope (e.g., ²H or deuterium (d), ¹³C, ¹⁵N), is the closest possible approximation to this ideal.[][14]

Key advantages of a SIL-IS like M5-d3:

-

Co-elution: It has virtually identical chromatographic retention time to the unlabeled analyte (M5).

-

Identical Extraction Recovery: It compensates for any loss of analyte during sample preparation steps like protein precipitation or liquid-liquid extraction.[11]

-

Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte, as these effects are primarily dependent on the molecule's chemical properties and its co-eluting matrix components.[]

Therefore, N-desmethyl (M5)-d3 is the deuterated analog of the M5 metabolite. Its role is not pharmacological; it is a critical analytical tool used to ensure the accurate and precise quantification of the active M5 metabolite in pharmacokinetic samples. While a corresponding SIL-IS for regorafenib (e.g., [²H₃,¹⁵N]-regorafenib) would be used to quantify the parent drug, M5-d3 is specifically required for the reliable measurement of M5.[3]

An Integrated Bioanalytical Workflow for Regorafenib PK Studies

The quantification of regorafenib and its metabolites (M-2, M-5) from patient plasma involves a multi-step process where the roles of the active metabolite and the SIL-IS are clearly delineated.

Detailed Experimental Protocol: Plasma Sample Analysis

The following protocol is a representative example based on published methodologies.[6][15]

-

Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma (from a patient, calibrator, or QC).

-

Internal Standard Spiking: Add 20 µL of a working IS solution containing a precise concentration of Regorafenib-d3, M2-d3 (if available), and M5-d3 in methanol. Vortex briefly.

-

Causality: This step is performed first to ensure the IS is present to account for any variability in all subsequent steps.[14]

-

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the tube. Vortex vigorously for 2 minutes to precipitate plasma proteins.

-

Causality: Acetonitrile is a common organic solvent that denatures and precipitates proteins, releasing the protein-bound drug and metabolites into the supernatant.[6]

-

-

Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C. This pellets the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

-

Liquid Chromatography: The sample is passed through a C18 analytical column. A mobile phase gradient (e.g., of acetonitrile and 2mM ammonium formate in water) separates regorafenib, M-2, and M-5 based on their physicochemical properties.[15] The corresponding SIL-ISs co-elute with their analytes.

-

Mass Spectrometry: As the compounds exit the LC column, they are ionized (typically via positive electrospray ionization) and enter the mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where it selectively monitors specific mass-to-charge (m/z) transitions for each analyte and its corresponding IS, ensuring high specificity and sensitivity.[16][17]

-

-

Quantification: The peak areas for the analyte and its corresponding SIL-IS are integrated. The concentration of the unknown sample is determined by comparing its analyte/IS peak area ratio to a calibration curve generated from samples with known concentrations.

Conclusion: Two Sides of the Pharmacokinetic Coin

In the comprehensive pharmacokinetic evaluation of regorafenib, Regorafenib N-oxide and N-desmethyl (M5)-d3 play fundamentally different but equally vital roles:

-

Regorafenib N-oxide (M-2) is a major, pharmacologically active metabolite . Its significant systemic exposure means it is a key contributor to the overall therapeutic and toxic effects of regorafenib administration. Its quantification is essential for understanding the total active drug exposure and for building accurate exposure-response models that can guide dosing strategies.[5][10]

-

N-desmethyl (M5)-d3 is a bioanalytical tool . As a stable isotope-labeled internal standard, it has no pharmacological effect. Its purpose is to serve as an incorruptible reference during sample analysis, enabling the highly accurate and precise quantification of the active M5 metabolite by correcting for procedural variability.[11][]

Together, the measurement of the active metabolite and the use of the SIL-IS allow researchers and clinicians to develop a complete and reliable picture of regorafenib's journey through the body, ultimately leading to safer and more effective use of this important anti-cancer agent.

References

-

Strumberg, D., et al. (2012). Population pharmacokinetics of regorafenib in patients with solid tumours. British Journal of Clinical Pharmacology, 74(1), 96-106. Available at: [Link]

-

Regorafenib Pharmacology (Stivarga, Regonat; Pharmacokinetics, Mechanism of Action, Uses, Effects). (2025). YouTube. Available at: [Link]

-

Gaudette, F., & Raftery, M. (2014). Achieving Accuracy in Pharmacokinetics with Stable Isotopes. American Pharmaceutical Review. Available at: [Link]

-

Fukudo, M., et al. (2021). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. Cancer Chemotherapy and Pharmacology, 87(5), 659-668. Available at: [Link]

-

Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 195-206. Available at: [Link]

-

The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. Available at: [Link]

-

Zhu, M., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. Journal of Chromatography B, 1090, 43-51. Available at: [Link]

-

Haskins, N. J., et al. (1981). STABLE ISOTOPES IN PHARMACOKINETIC STUDIES. Annual Review of Pharmacology and Toxicology, 21, 537-552. Available at: [Link]

-

Zhu, M., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. The Ohio State University. Available at: [Link]

-

Meijer, J., et al. (2006). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 61(3), 245-252. Available at: [Link]

-

Fukudo, M., et al. (2021). Regorafenib pharmacokinetics and its association with real-world treatment outcomes. ResearchGate. Available at: [Link]

-

Gerisch, M., et al. (2018). Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. Cancer Chemotherapy and Pharmacology, 81(1), 195-206. Available at: [Link]

-

Wu, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 960878. Available at: [Link]

-

Wu, Y., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. National Institutes of Health. Available at: [Link]

-

Pharmacokinetic model for regorafenib and its metabolites... ResearchGate. Available at: [Link]

-

Fukudo, M., et al. (2021). Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes. Investigational New Drugs, 39(5), 1335-1343. Available at: [Link]

-

Concentration–time profile of regorafenib and its metabolites M2... ResearchGate. Available at: [Link]

-

Li, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 98, 335-342. Available at: [Link]

-

Patel, K., et al. (2022). Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Regorafenib monohydrate in K3EDTA human plasma. International Journal of Recent Trends in Science and Technology, 22(3), 123-134. Available at: [Link]

-

Zopf, D., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. Available at: [Link]

-

Główka, A., et al. (2024). A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. Pharmaceutics, 16(11), 1387. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regorafenib: Applications, metabolism, pharmacokinetics and toxicity_Chemicalbook [chemicalbook.com]

- 10. Pharmacokinetics of the oral multikinase inhibitor regorafenib and its association with real-world treatment outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. ijrti.org [ijrti.org]

- 16. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

A Technical Guide to the Synthesis and Characterization of Deuterated Regorafenib Metabolites for Advanced Pharmacokinetic Research

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of deuterated forms of the primary active metabolites of Regorafenib, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This document is intended for researchers, medicinal chemists, and drug metabolism scientists engaged in the development and analysis of novel therapeutic agents. By providing stable, isotopically labeled internal standards, the methodologies described herein are crucial for accurate quantification in pharmacokinetic and metabolic studies, ultimately supporting robust drug development programs.

Introduction: The Critical Role of Deuterated Metabolites in Regorafenib Research

Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in the treatment of various cancers.[1] Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of two major pharmacologically active metabolites: M-2 (Regorafenib N-oxide) and M-5 (Regorafenib N-oxide-N-desmethyl).[2] Given that these metabolites contribute significantly to the overall therapeutic and toxicological profile of Regorafenib, their accurate quantification in biological matrices is paramount for understanding the drug's disposition and for performing reliable pharmacokinetic modeling.[3]

The use of deuterated analogs as internal standards in mass spectrometry-based bioanalysis is the gold standard for achieving high accuracy and precision.[4] The strategic incorporation of deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to the analyte of interest but has a higher mass. This mass difference allows for its clear differentiation from the endogenous, non-labeled metabolite during analysis, while its identical physicochemical properties ensure that it behaves similarly during sample extraction, chromatography, and ionization.[5] This co-elution and similar behavior in the analytical system corrects for matrix effects and variability in sample processing, leading to more reliable and reproducible data.[4]

This guide will detail the strategic approaches for the synthesis of deuterated M-2 and M-5, followed by a thorough discussion of the analytical techniques required for their comprehensive characterization.

Metabolic Pathway of Regorafenib

The metabolic conversion of Regorafenib to its active metabolites, M-2 and M-5, is a sequential process. Understanding this pathway is fundamental to designing the synthetic strategies for the deuterated analogs.

Caption: Metabolic activation of Regorafenib to M-2 and M-5.

Synthetic Strategies for Deuterated Regorafenib Metabolites

The synthesis of deuterated M-2 and M-5 requires a multi-step approach, leveraging key organic transformations and the introduction of deuterium at specific molecular positions. The following sections outline plausible and efficient synthetic routes.

Synthesis of Deuterated Regorafenib M-2 (d-M-2)

The most direct approach to synthesizing deuterated M-2 involves the N-oxidation of a deuterated Regorafenib precursor. The deuterium labels can be incorporated into various positions of the Regorafenib molecule, such as the pyridine ring or the phenylurea moiety. For the purpose of a stable internal standard, deuteration of the N-methyl group is a common and effective strategy.

A key intermediate for d-M-2 is d3-Regorafenib, where the N-methyl group is deuterated. This can be achieved by modifying the final step of a known Regorafenib synthesis.[4][6]

Caption: Synthesis of d3-Regorafenib using deuterated methylamine.

Experimental Protocol: Synthesis of d3-Regorafenib

-

Preparation of the Urea Intermediate: Synthesize the precursor, 4-(4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)pyridine-2-carboxylic acid, according to established literature procedures.[6]

-

Amidation with Deuterated Methylamine:

-

Dissolve the carboxylic acid precursor (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture for 15-20 minutes to activate the carboxylic acid.

-

Add deuterated methylamine hydrochloride (CD3NH2·HCl) (1.5 equivalents) and an additional equivalent of DIPEA.[7]

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford d3-Regorafenib.

-

The final step in the synthesis of d3-M-2 is the selective oxidation of the pyridine nitrogen of d3-Regorafenib.

Experimental Protocol: N-Oxidation

-

Reaction Setup: Dissolve d3-Regorafenib (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidizing Agent: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents), portion-wise at 0 °C.[8] Alternative oxidizing systems include hydrogen peroxide in acetic acid.[9]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Purification:

-

Once the starting material is consumed, quench the reaction by adding a reducing agent, such as aqueous sodium thiosulfate or sodium bisulfite solution, to destroy excess peroxide.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure d3-M-2.

-

Synthesis of Deuterated Regorafenib M-5 (d-M-5)

The synthesis of deuterated M-5 is more complex as it involves both N-oxidation and N-demethylation. A logical approach is to first synthesize a deuterated N-desmethyl precursor, followed by N-oxidation.

There are two primary strategies for obtaining a deuterated N-desmethyl precursor:

-

Strategy A: N-demethylation of d3-Regorafenib. This approach is less ideal as it would remove the deuterium label.

-

Strategy B: Synthesis from a Precursor and a Deuterated Methylating Agent. This is the preferred route. It involves the synthesis of N-desmethyl Regorafenib, followed by deuteromethylation. However, for the purpose of creating a stable labeled internal standard for M-5, deuteration on an aromatic ring is a more robust strategy. Therefore, we will focus on deuterating the phenylurea moiety.

Experimental Protocol: Synthesis of d-N-desmethyl-Regorafenib (Aromatic Deuteration)

-

Deuteration of a Precursor: A suitable precursor, such as 4-chloro-3-(trifluoromethyl)aniline, can be deuterated using a variety of methods, including acid-catalyzed hydrogen-deuterium exchange in D2O at elevated temperatures or metal-catalyzed C-H activation/deuteration.[10]

-

Synthesis of d-Regorafenib: Utilize the deuterated aniline precursor in the established synthetic route for Regorafenib to produce aromatically deuterated Regorafenib.[6]

-

N-demethylation:

-

A common method for N-demethylation is the Von Braun reaction, which uses cyanogen bromide (CNBr).[11] However, this method can be harsh.

-

A milder alternative is oxidative N-demethylation. One such method involves the formation of an N-oxide followed by a Polonovski-type rearrangement, often catalyzed by iron salts.[12]

-

Protocol using Ferrocene Catalyst:

-

First, convert the d-Regorafenib to its N-oxide as described in section 3.1.2.

-

Treat the d-Regorafenib-N-oxide with a suitable activating agent (e.g., acetic anhydride) in the presence of a catalytic amount of ferrocene.[13]

-

The reaction proceeds to yield the N-desmethyl-N-formyl intermediate, which can be hydrolyzed under acidic or basic conditions to give the N-desmethyl product.

-

-

-

Purification: Purify the resulting d-N-desmethyl-Regorafenib using column chromatography or preparative HPLC.

The final step is the N-oxidation of the aromatically deuterated N-desmethyl-Regorafenib.

Experimental Protocol: N-Oxidation

-

Follow the same N-oxidation protocol as described in section 3.1.2, using d-N-desmethyl-Regorafenib as the starting material.

Characterization of Deuterated Regorafenib Metabolites

Thorough characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized standards. A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is required.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and verifying the incorporation of deuterium.

Expected Mass Shifts:

| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Deuteration Pattern | Expected d-Mass |

| Regorafenib | C21H15ClF4N4O3 | 482.0772 | - | - |

| M-2 | C21H15ClF4N4O4 | 498.0721 | d3 (N-CD3) | 501.0909 |

| M-5 | C20H12ClF4N4O4 | 483.0558 | d4 (aromatic) | 487.0809 |

Fragmentation Analysis:

-

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns provide structural confirmation.

-

N-Oxides (M-2 and M-5): A characteristic neutral loss of 16 Da (oxygen) from the protonated molecular ion ([M+H]+) is a strong indicator of an N-oxide functionality.[14]

-

Urea Linkage: The urea bond is susceptible to cleavage, leading to characteristic fragment ions corresponding to the different aniline and picolinamide moieties.[15] The presence of deuterium on either fragment will confirm its location.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive information about the molecular structure and the precise location of deuterium incorporation.

-

¹H NMR (Proton NMR):

-

The disappearance or reduction in the intensity of a proton signal at a specific chemical shift compared to the non-labeled compound is a clear indication of deuterium substitution at that position.

-

For d3-M-2, the singlet corresponding to the N-methyl protons will be absent.

-

For aromatically deuterated M-5, specific signals in the aromatic region will be diminished or absent.

-

-

²H NMR (Deuterium NMR):

-

This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift will be very similar to the corresponding proton in the ¹H NMR spectrum.[16]

-

-

¹³C NMR (Carbon NMR):

-

Carbon atoms attached to deuterium exhibit a characteristic triplet splitting pattern due to C-D coupling.

-

The chemical shift of a deuterated carbon is also slightly upfield compared to its protonated counterpart.

-

Conclusion

The synthesis and rigorous characterization of deuterated Regorafenib metabolites M-2 and M-5 are essential for advancing our understanding of the pharmacokinetics of this important anticancer agent. The synthetic routes and analytical methodologies detailed in this guide provide a robust framework for producing high-quality, reliable internal standards. By employing these deuterated analogs, researchers can achieve the accuracy and precision required for demanding bioanalytical studies, thereby facilitating the development of safer and more effective therapeutic strategies.

References

-

Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

-

Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. PubMed. [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Publications. [Link]

-

Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures. Canadian Science Publishing. [Link]

-

Mass balance, metabolic disposition, and pharmacokinetics of a single oral dose of regorafenib in healthy human subjects. PubMed. [Link]

-

Pyridine-N-oxide. Wikipedia. [Link]

- Synthesis process of pyridine-N-oxide.

-

A New Convenient Synthesis of Pyridine-N-oxides. wxxb.org.cn. [Link]

-

Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

-

Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PubMed Central. [Link]

-

N-Dealkylation of Amines. MDPI. [Link]

-

N-demethylation of N-methyl alkaloids with ferrocene. PubMed. [Link]

-

New Methodology for the N-Demethylation of Opiate Alkaloids. Organic Chemistry Portal. [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. ResearchGate. [Link]

-

Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. [Link]

-

Synthesis and NMR characterization of seven new substituted pyridine N-oxides. ResearchGate. [Link]

-

Regorafenib. PubChem. [Link]

-

A practical synthesis of deuterated methylamine and dimethylamine. Semantic Scholar. [Link]

-

SECONDARY AMINES SPECIFIC LABELED WITH DEUTERIUM. ntinirt.ro. [Link]

-

Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. PubMed. [Link]

-

Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [Link]

- Preparation methods of methyl-d3-amine and salts thereof.

-

Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. PubMed. [Link]

-

Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances. PubMed. [Link]

-

A method with safety and convenience to synthesize Regorafenib. ResearchGate. [Link]

-

Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

-

Deuterium NMR. Wikipedia. [Link]

-

Metal-free, Selective Ortho-Deuteration of N-heterocyclic oxides. ChemRxiv. [Link]

-

A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate. [Link]

-

Applications of Deuterium-Labeled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. [Link]

-

Ritter reaction for the synthesis of picolinamides. Research Collection. [Link]

-

Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]

- Process for synthesis of picolinamides.

-

Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. PubMed. [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. soc.chim.it [soc.chim.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 5. itim-cj.ro [itim-cj.ro]

- 6. researchgate.net [researchgate.net]

- 7. isotope.com [isotope.com]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. New Methodology for the N-Demethylation of Opiate Alkaloids [organic-chemistry.org]

- 13. N-demethylation of N-methyl alkaloids with ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of deuterated methyl pyridines. Syntheses de methylpyridines deuteriees (Journal Article) | ETDEWEB [osti.gov]

An In-depth Technical Guide to the Metabolism of Regorafenib and the Formation of its Active M5 Metabolite

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib is an oral multi-kinase inhibitor pivotal in the treatment of several refractory cancers. Its clinical activity is not solely attributable to the parent compound; its major circulating metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), are also pharmacologically active and achieve significant systemic exposure. Understanding the metabolic conversion of Regorafenib, particularly to the M-5 metabolite, is critical for optimizing therapeutic strategies, managing drug-drug interactions, and predicting patient outcomes. This guide provides a comprehensive technical overview of the metabolic pathway leading to M-5, its pharmacological significance, and the state-of-the-art experimental workflows used to characterize this biotransformation.

The Metabolic Landscape of Regorafenib

Regorafenib undergoes extensive hepatic metabolism, primarily governed by oxidative and conjugative pathways. The biotransformation is a sequential process that generates two principal active metabolites, M-2 and M-5, which circulate in human plasma at concentrations comparable to the parent drug at steady state.[1][2][3]

The Primary Oxidative Pathway: Formation of M-2 and M-5

The journey from Regorafenib to its M-5 metabolite is a two-step oxidative process predominantly catalyzed by the cytochrome P450 (CYP) enzyme system.[4][5]

-

Step 1: N-Oxidation to M-2: The initial and primary metabolic event is the N-oxidation of the pyridine moiety of Regorafenib. This reaction is mediated almost exclusively by Cytochrome P450 3A4 (CYP3A4) , leading to the formation of the active N-oxide metabolite, M-2 (BAY 75-7495).[4][6][7]

-

Step 2: N-Demethylation to M-5: The M-2 metabolite serves as the substrate for a subsequent oxidative biotransformation. This second step involves N-demethylation, resulting in the formation of the secondary, active metabolite M-5 (N-desmethyl-N-oxide, BAY 81-8752).[1][4] While CYP3A4 is central to the first step, the specific enzyme catalyzing the demethylation of M-2 to M-5 is not as clearly defined in the literature but is part of the overall oxidative metabolism.[4]

Competing Pathway: Glucuronidation

In parallel to the oxidative pathway, Regorafenib and the M-2 metabolite can also undergo Phase II metabolism via glucuronidation. This reaction is catalyzed by uridine diphosphate glucuronosyltransferase 1A9 (UGT1A9) , leading to the formation of inactive glucuronide conjugates (e.g., M-7).[1][8][9] This pathway represents a route of detoxification and elimination.

Figure 1: Metabolic pathway of Regorafenib to its active metabolites M-2 and M-5.

Pharmacological Profile and Clinical Relevance of the M-5 Metabolite

The formation of M-5 is not merely a metabolic curiosity; it has direct implications for the overall therapeutic and toxicological profile of Regorafenib therapy.

Potency and Kinase Inhibition

In vitro studies have demonstrated that the M-5 metabolite possesses a pharmacological activity profile comparable to that of the parent drug, Regorafenib, and the M-2 metabolite.[2][10] All three compounds exhibit potent inhibitory activity against a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, such as VEGFR2, TIE2, and BRAF.[10][11]

Pharmacokinetics and Contribution to Efficacy

Despite its potent in vitro activity, the in vivo contribution of M-5 to the overall clinical effect is a subject of nuanced investigation. This is largely due to its high degree of plasma protein binding.

| Compound | Unbound Fraction (Human Plasma) | Steady-State Exposure |

| Regorafenib | ~0.5% | Comparable to metabolites |

| Metabolite M-2 | ~0.2% | Comparable to parent drug |

| Metabolite M-5 | ~0.05% | Comparable to parent drug |

| (Data sourced from literature[8][10][11]) |

As shown in the table, M-5 is the most highly protein-bound of the three active moieties.[10][11] Consequently, while its total plasma concentration at steady state is similar to Regorafenib, its unbound, pharmacologically active concentration is significantly lower.[10][12] Some studies suggest that the free plasma concentrations of Regorafenib and M-2, but not M-5, exceed the IC50 required for VEGFR2 inhibition, positing them as the primary drivers of in vivo activity.[10][11]

Correlation with Toxicity

Emerging clinical data suggests a link between the systemic exposure to the M-5 metabolite and the incidence of adverse events. Specifically, higher trough concentrations (Ctrough) of M-5 have been significantly correlated with the occurrence of skin toxicities (e.g., hand-foot skin reaction), which are a common cause for dose modification or discontinuation of Regorafenib.[13][14] This highlights the importance of monitoring M-5 levels as a potential biomarker for predicting and managing treatment-related toxicity.

Experimental Workflows for Metabolite Characterization

The elucidation of the Regorafenib metabolic pathway relies on a combination of robust in vitro and in vivo experimental systems, coupled with highly sensitive analytical techniques.

Figure 2: General experimental workflow for studying drug metabolism.

In Vitro Protocol: Metabolism Using Human Liver Microsomes

This assay is foundational for identifying potential metabolic pathways and the enzymes involved.

Objective: To determine the formation of M-2 and M-5 from Regorafenib in a complex enzymatic environment mimicking the human liver.

Methodology:

-

Preparation: Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and Regorafenib (at various concentrations, e.g., 0.5-20 µM).[7]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). For control (non-metabolized) samples, add buffer instead of NADPH.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.[7]

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically containing an internal standard for analytical quantification.[15][16]

-

Sample Processing: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 13,000 x g) to precipitate proteins.[15][16]

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to identify and quantify Regorafenib, M-2, and M-5.

Causality: The use of NADPH is critical as it is the electron donor for CYP450-mediated oxidative reactions. Comparing the NADPH-fortified incubations to controls without it validates that the observed metabolite formation is an enzyme-driven process.

In Vitro Protocol: Recombinant Enzyme Phenotyping

This experiment provides definitive evidence for the role of a specific enzyme in a metabolic step.

Objective: To confirm that CYP3A4 is the primary enzyme responsible for the conversion of Regorafenib to M-2.

Methodology:

-

Incubation Setup: Prepare separate incubation mixtures as described above, but replace the human liver microsomes with a specific recombinant human CYP enzyme (e.g., rCYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells).[7][17]

-

Parallel Screening: Run parallel incubations with a panel of other major CYP isoforms (e.g., CYP1A2, 2C9, 2D6) to demonstrate specificity.

-

Reaction & Analysis: Follow the same initiation, incubation, termination, and analysis steps as the HLM protocol.

-

Interpretation: Significant formation of M-2 only in the presence of rCYP3A4 confirms its role as the principal catalyst.

Analytical Protocol: LC-MS/MS Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of Regorafenib and its metabolites in complex biological matrices like plasma.[15][18][19]

Objective: To accurately measure the concentrations of Regorafenib, M-2, and M-5 in plasma samples from in vivo studies.

Methodology Outline:

-

Sample Preparation: A simple protein precipitation is typically sufficient. Add 3 volumes of cold acetonitrile (containing a suitable internal standard, e.g., a stable-isotope labeled version of Regorafenib) to 1 volume of plasma.[16][19] Vortex and centrifuge to pellet the proteins.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).[15][16] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). The gradient is optimized to separate Regorafenib, M-2, and M-5 from each other and from endogenous matrix components within a short run time (e.g., 3-5 minutes).[15][19]

-

Mass Spectrometric Detection: Analyze the column eluent using a triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for each analyte and the internal standard, ensuring high selectivity and sensitivity.[19]

-

Quantification: Construct a calibration curve using standards of known concentrations in blank plasma. Quantify the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The metabolism of Regorafenib to its M-5 metabolite is a sequential oxidative process initiated by CYP3A4. M-5 is a pharmacologically potent metabolite that achieves significant systemic exposure, contributing to the overall clinical profile of Regorafenib. While its high plasma protein binding may limit its direct contribution to in vivo efficacy compared to the parent drug and the M-2 metabolite, its association with treatment-related toxicities makes it a clinically relevant analyte. The robust experimental and bioanalytical workflows detailed herein are essential for characterizing such complex metabolic pathways, providing critical insights that inform drug development, clinical pharmacology, and personalized medicine strategies.

References

-

Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., Wilhelm, S., Hafner, F. T., & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]

-

Abdel-Rahman, O. (2017). Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists. Journal of Oncology Pharmacy Practice, 23(7), 526–535. [Link]

-

Gerisch, M., Hafner, F. T., Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., & Wilhelm, S. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]

-

Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K.-H., Diefenbach, K., Wilhelm, S., Hafner, F.-T., & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Semantic Scholar. [Link]

-

National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem Compound Database. [Link]

-

Taguchi, M., Iwadate, M., Kobayashi, T., et al. (2020). Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 586-595. [Link]

-

Miyamoto, Y., et al. (2017). Concentration–time profile of regorafenib and its metabolites M2 (N-oxide metabolite) and M5 (N-oxide/N-desmethyl metabolite). ResearchGate. [Link]

-

Zopf, D., Fichtner, I., Bhargava, A., et al. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176-3185. [Link]

-

Fu, Q., et al. (2018). Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma. ResearchGate. [Link]

-

Maas, K., et al. (2014). The proposed metabolic pathway of regorafenib in humans in vivo. ResearchGate. [Link]

-

Gerisch, M., Hafner, F. T., Schudy, A., & Thierauch, K. H. (2014). Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry. Bioanalysis, 6(14), 1923–1937. [Link]

-

Solans, B. P., et al. (2020). Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake. British Journal of Clinical Pharmacology, 86(10), 2038-2051. [Link]

-

Szałek, E., et al. (2023). Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model. Pharmaceuticals, 16(5), 738. [Link]

-

Strumberg, D., et al. (2012). Time course of mean plasma concentrations of regorafenib and its metabolites M-2 and M-5. ResearchGate. [Link]

-

Fei, F., et al. (2018). Metabolic profiling of the anti-tumor drug regorafenib in mice. Journal of Pharmaceutical and Biomedical Analysis, 159, 235-244. [Link]

-

Takahashi, N., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. International Journal of Clinical Oncology, 25(4), 531-540. [Link]

-

Zimmerman, E. I., et al. (2019). Metabolism of regorafenib. In vitro regorafenib‐glucuronide (RG) formation. ResearchGate. [Link]

-

Medscape. (n.d.). Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more. Medscape Drug Information. [Link]

-

Szałek, E., et al. (2024). A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats. Pharmaceuticals, 17(1), 1. [Link]

-

Li, G. F., et al. (2020). Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro. Basic & Clinical Pharmacology & Toxicology, 126(2), 169-177. [Link]

-

George, B., & Saif, M. W. (2016). Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? Cancer Management and Research, 8, 59–67. [Link]

-

Takahashi, N., et al. (2020). Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities. ProQuest. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). Regorafenib metabolite M5. [Link]

-

Strumberg, D., et al. (2012). Regorafenib (BAY 73-4506) in advanced colorectal cancer: a phase I study. British Journal of Cancer, 106(11), 1722–1727. [Link]

-

J. L. Rojas, et al. (2022). Impact of trough concentrations of regorafenib and its major metabolites M-2 and M-5 on overall survival of chemorefractory metastatic colorectal cancer patients. European Journal of Cancer, 169, 1-12. [Link]

-

World Journal of Pharmaceutical Research. (2024). A NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF REGORAFENIB MONOHYDRATE IN BULK AND IT'S FORMULATION BY UV SPECTROPHOTOMETRIC METHOD. [Link]

-

Gu, R., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology, 13, 969446. [Link]

-

Amerigo Scientific. (n.d.). Regorafenib metabolite M5. [Link]

-

Gu, R., et al. (2022). A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. Frontiers in Pharmacology. [Link]

-

Therapeutic Goods Administration (TGA). (n.d.). AusPAR: Regorafenib. [Link]

-

Fei, F., et al. (2018). Metabolic profiling of the anti-tumor drug regorafenib in mice. Journal of Pharmaceutical and Biomedical Analysis, 159, 235-244. [Link]

Sources

- 1. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Population pharmacokinetics of regorafenib in solid tumours: Exposure in clinical practice considering enterohepatic circulation and food intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic Interaction Between Olaparib and Regorafenib in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic drug monitoring of regorafenib and its metabolite M5 can predict treatment efficacy and the occurrence of skin toxicities - ProQuest [proquest.com]

- 15. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

- 17. Metabolic profiling of the anti-tumor drug regorafenib in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to the Critical Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

Executive Summary

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the bioanalytical methods employed. This technical guide delves into the core principles and practices that underscore the importance of internal standards in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. We will explore the fundamental limitations of structural analogue standards and build a comprehensive, evidence-based case for why Stable Isotope-Labeled Internal Standards (SIL-IS) are universally regarded as the gold standard. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their bioanalytical data through the principled application of SIL-IS.

The Foundation of Quantitative Bioanalysis: The Internal Standard

The journey of an analyte from a biological sample to a final concentration value is fraught with potential for variability. Analyte loss can occur during every step, from sample collection and storage to complex multi-step extraction procedures.[1] Furthermore, the analysis itself, particularly when using LC-MS, is subject to fluctuations in injection volume and instrument response.[2][3] The most significant challenge in LC-MS bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][4][5]

To counteract these sources of error, a known quantity of a reference compound, the internal standard (IS), is added to every sample, calibrator, and quality control (QC) standard.[2][6] Instead of relying on the absolute response of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[2] This ratiometric approach is the bedrock of modern quantitative bioanalysis, as it normalizes for variations throughout the analytical workflow.[1][4]

Types of Internal Standards: A Critical Distinction

Two primary categories of internal standards are used in LC-MS bioanalysis:

-

Structural Analogue Internal Standard: This is a molecule that is chemically similar but not identical to the analyte.[1][2] The ideal analogue shares the analyte's core structure and key functional groups to mimic its behavior during extraction and ionization.[1]

-

Stable Isotope-Labeled Internal Standard (SIL-IS): This is the analyte molecule itself, but with one or more atoms replaced by their heavier, non-radioactive stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4][7]

While structural analogues can mitigate some variability, their physicochemical properties are inherently different from the analyte. This can lead to different extraction recoveries, chromatographic retention times, and responses to matrix effects.[4][8] A SIL-IS, being chemically and physically almost identical to the analyte, provides a far superior correction, a concept we will explore in detail.[4][9]

| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analogue IS |

| Chemical Structure | Virtually identical to the analyte | Similar, but not identical |

| Physicochemical Properties | Nearly identical (pKa, logP, etc.) | May differ significantly |

| Chromatographic Behavior | Ideally co-elutes with the analyte | Elutes at a different retention time |

| Extraction Recovery | Tracks analyte recovery very closely | May have different recovery efficiency |

| Matrix Effect Compensation | Excellent; experiences the same ion suppression/enhancement | Poor to moderate; experiences different matrix effects |

| Cost & Availability | Higher cost, may require custom synthesis | Lower cost, more readily available |

| Regulatory Preference | Considered the "gold standard" | Acceptable if SIL-IS is not feasible, but requires more justification |

Table 1: High-level comparison of Stable Isotope-Labeled and Structural Analogue Internal Standards.

The SIL-IS Advantage: Unpacking the Mechanism of Superiority

The unparalleled performance of a SIL-IS stems from its ability to behave as a near-perfect chemical mimic of the analyte throughout the entire bioanalytical process.

The Principle of Co-elution in Mitigating Matrix Effects

Matrix effects are the nemesis of accurate quantitation in LC-MS.[10] Because a SIL-IS has virtually identical chemical properties to the analyte, it co-elutes chromatographically.[4][11] This co-elution is the critical factor for accurate matrix effect correction. When both the analyte and the SIL-IS exit the chromatography column and enter the mass spectrometer's ion source at the same time, they are exposed to the exact same microenvironment of co-eluting matrix components.[4] Consequently, any suppression or enhancement of the ionization process affects both molecules to the same degree.[1][4] The ratio of their signals remains constant, preserving the integrity of the quantitative measurement even in the presence of severe matrix effects.[1]

A structural analogue, which elutes at a different time, will be exposed to a different set of matrix components and thus a different degree of ion suppression or enhancement, leading to biased and unreliable results.[4]

Caption: How SIL-IS corrects for matrix effects vs. an analogue.

Ensuring Accuracy Through Extraction and Sample Handling

The near-identical physicochemical properties of a SIL-IS ensure that it faithfully tracks the analyte during all sample preparation steps. Whether the method involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), the SIL-IS will have the same extraction efficiency as the analyte.[1][12] If a portion of the analyte is lost due to incomplete extraction or adsorption to surfaces, a proportional amount of the SIL-IS will also be lost. This consistent tracking ensures that the analyte-to-IS ratio remains unchanged, leading to a highly accurate final concentration measurement.

Verifiable Improvement in Assay Performance

The theoretical advantages of SIL-IS are consistently borne out in practice, leading to significant improvements in method accuracy and precision, which are cornerstones of a validated bioanalytical method according to regulatory guidelines.[13]

| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) | Source |

| Drug X | Stable Isotope-Labeled (SIL-IS) | -2.5% to +3.1% | ≤ 4.5% | Hypothetical Data |

| Drug X | Structural Analogue | -18.7% to +22.4% | ≤ 14.8% | Hypothetical Data |

| Mycotoxin | ¹³C-Labeled (SIL-IS) | High | High | Haubl et al.[14] |

| Anticancer Drug | Stable Isotope-Labeled (SIL-IS) | Improved | Improved | Stokvis et al.[14] |

Table 2: Comparison of typical assay performance metrics. The use of a SIL-IS consistently results in lower bias and better precision, demonstrating its superior ability to correct for analytical variability.

A Practical Guide to Implementing SIL-IS

While SIL-IS is the preferred choice, its successful implementation requires careful consideration of several technical factors.[7]

Selection of the Appropriate SIL-IS

-

Choice of Isotope: The most common stable isotopes are ²H, ¹³C, and ¹⁵N.[7][14]

-

Deuterium (²H): Often the least expensive and easiest to synthesize.[15] However, it can be prone to back-exchange with hydrogen from the solvent if placed on unstable positions (e.g., on heteroatoms like O or N).[7] A more significant issue is the "deuterium isotope effect," which can cause the deuterated standard to chromatograph slightly differently from the native analyte, compromising co-elution.[11][12]

-

Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N): These are the preferred isotopes.[1] They are synthetically incorporated into the carbon or nitrogen backbone of the molecule, making them completely stable against back-exchange.[7] Critically, they do not typically cause a chromatographic shift, ensuring true co-elution with the analyte.[11][16]

-

-

Mass Difference: The mass difference between the SIL-IS and the analyte should be sufficient to prevent mass spectrometric cross-talk. A difference of at least 3 or 4 mass units is generally recommended for small molecules.[1][17] This ensures that the natural isotopic abundance of the analyte (e.g., the M+1 and M+2 peaks from natural ¹³C) does not interfere with the signal of the SIL-IS.

-

Position of the Label: The isotopic label must be placed in a metabolically stable position on the molecule. If the label is on a part of the molecule that is cleaved off during metabolism, the resulting metabolite-IS will no longer be a valid internal standard for the parent drug. The label should also ideally be on a fragment of the molecule that is monitored in MS/MS detection.[7]

-

Isotopic Purity: The SIL-IS should have the lowest possible content of the unlabeled analyte.[12][17] Significant amounts of unlabeled analyte in the IS stock solution can artificially inflate the measured concentrations, particularly at the lower limit of quantification (LLOQ).

SIL-IS Synthesis Approaches

Two primary methods are used to create SIL standards:

| Synthesis Method | Description | Pros | Cons |

| Hydrogen/Deuterium Exchange | The unlabeled molecule is exposed to a deuterium source (e.g., D₂O) under catalytic conditions to exchange protons for deuterons.[7] | Less expensive, simpler process. | Limited to deuterium labeling; can lead to incomplete labeling and labeling at unstable positions. |

| Chemical Synthesis | The molecule is built from the ground up using building blocks that already contain the stable isotope (e.g., ¹³C-labeled urea).[7] | Allows for precise placement of ¹³C or ¹⁵N labels; results in high isotopic purity and stability. | More complex and expensive. |

Table 3: Comparison of SIL-IS synthesis methodologies.

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines the key steps for the correct use of a SIL-IS in a typical bioanalytical workflow. The core principle is to introduce the IS as early as possible to ensure it experiences the same conditions as the analyte.

1. Preparation of Stock and Working Solutions: a. Prepare a primary stock solution of the analyte and the SIL-IS in a suitable organic solvent. b. From these stocks, prepare separate working solutions for spiking calibration standards and the IS, respectively. Per FDA guidance, calibration standards and QCs should ideally be prepared from separate stock solutions.[13]

2. Sample Spiking and Preparation (Example: Protein Precipitation): a. Aliquot a known volume (e.g., 100 µL) of blank matrix, calibration standards, QCs, and unknown study samples into labeled tubes. b. CRITICAL STEP: Add a small, precise volume (e.g., 10 µL) of the SIL-IS working solution to every tube (except double blanks). Vortex briefly. This ensures a constant concentration of IS in all samples. c. Add the precipitation agent (e.g., 300 µL of acetonitrile). d. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis and Data Processing: a. Inject the prepared samples into the LC-MS/MS system. b. Acquire data, monitoring the specific mass transitions for both the analyte and the SIL-IS. c. Integrate the peak areas for both the analyte and the SIL-IS. d. Calculate the Peak Area Ratio (Analyte Area / IS Area) for all standards, QCs, and samples. e. Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²). f. Determine the concentration of the analyte in QCs and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nebiolab.com [nebiolab.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biopharmaservices.com [biopharmaservices.com]

- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 8. scispace.com [scispace.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. waters.com [waters.com]

- 13. fda.gov [fda.gov]

- 14. crimsonpublishers.com [crimsonpublishers.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

A Senior Application Scientist's In-Depth Technical Guide to the Biotransformation of Regorafenib in Preclinical Models

Introduction: Regorafenib, an oral multi-kinase inhibitor, has demonstrated significant efficacy in the treatment of various solid tumors, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2][3][4][5] A comprehensive understanding of its metabolic fate is paramount for drug development professionals to predict its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic window. This guide provides a detailed exploration of the biotransformation pathways of Regorafenib in preclinical models, offering both mechanistic insights and practical, field-proven experimental protocols.

Section 1: The Metabolic Landscape of Regorafenib

Regorafenib undergoes extensive metabolism, primarily in the liver, through two main competing pathways: oxidation and glucuronidation.[6][7] This biotransformation results in the formation of several metabolites, with two major active metabolites, M-2 (N-oxide) and M-5 (demethylated N-oxide) , being of particular pharmacological significance.[1][2][3][4][5][8] In preclinical and clinical studies, the systemic exposure to these active metabolites at steady state is comparable to that of the parent drug, suggesting they contribute significantly to the overall clinical activity of Regorafenib.[1][2][3][4][9]

Key Metabolites and Their Pharmacological Activity

-

Regorafenib (Parent Drug): The primary active compound that inhibits multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2][5]

-

Metabolite M-2 (N-oxide): A major active metabolite formed through oxidation of the pyridine N-oxide moiety of Regorafenib.[1][2][3][4][8]

-

Metabolite M-5 (demethylated N-oxide): Another major active metabolite resulting from the N-demethylation of M-2.[1][2][3][4][8]

Preclinical studies have demonstrated that both M-2 and M-5 exhibit similar kinase inhibition profiles and potency to the parent compound, Regorafenib.[1][2][3][4] These metabolites have been shown to effectively inhibit key angiogenic and oncogenic pathways, contributing to the overall anti-tumor efficacy of Regorafenib.[1][2][3][4]

Primary Metabolic Pathways and Enzymology

The biotransformation of Regorafenib is predominantly mediated by Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs).

-

Oxidative Metabolism (Phase I): The formation of the active metabolites M-2 and M-5 is primarily catalyzed by CYP3A4 .[6][8][10][11][12][13][14][15] Genetic polymorphisms in the CYP3A4 gene can lead to variability in Regorafenib metabolism and may influence individual patient responses and toxicity profiles.[10][16]

-

Glucuronidation (Phase II): Regorafenib and its N-oxide metabolite (M-2) can also undergo direct glucuronidation, a Phase II metabolic process, to form inactive glucuronide conjugates (M-7 and M-8, respectively).[8][14] This reaction is mainly catalyzed by UGT1A9 .[6][17][18] Species and tissue differences in UGT1A9 expression can influence the extent of Regorafenib glucuronidation.[17]

The interplay between these two pathways is crucial in determining the overall exposure to the active and inactive forms of Regorafenib.

Section 2: Preclinical Models for Studying Regorafenib Biotransformation

A multi-pronged approach utilizing both in vitro and in vivo preclinical models is essential for a thorough characterization of Regorafenib's biotransformation.

In Vitro Models: Mechanistic Insights into Metabolism

In vitro systems provide a controlled environment to investigate the specific enzymes and pathways involved in Regorafenib metabolism.

-

Liver Microsomes: These subcellular fractions are rich in CYP enzymes and are a cost-effective tool for initial metabolic stability screening and identifying the primary oxidative metabolites.[19][20]

-

Hepatocytes: Primary hepatocytes offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as transporters, providing a closer representation of the in vivo liver environment.

-

Recombinant Human Enzymes: Using specific recombinant CYP or UGT enzymes allows for definitive identification of the key enzymes responsible for the formation of each metabolite.[21]

In Vivo Models: Understanding the Complete Pharmacokinetic Profile

Animal models, particularly rodents, are indispensable for evaluating the complete pharmacokinetic profile of Regorafenib and its metabolites in a physiological context.

-

Mouse Models: NMRI Foxn1 nu/nu mice are commonly used in preclinical pharmacology and pharmacokinetic studies of Regorafenib.[1][2] These studies allow for the determination of key pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for the parent drug and its metabolites.[2]

-

Pharmacokinetic Studies: Following oral administration of Regorafenib, plasma samples are collected at various time points to characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.[2]

Section 3: Experimental Protocols

The following protocols provide a standardized framework for investigating the biotransformation of Regorafenib in preclinical models.

Protocol 1: In Vitro Metabolism of Regorafenib in Liver Microsomes

Objective: To determine the metabolic stability of Regorafenib and identify its major oxidative metabolites.

Materials:

-

Regorafenib

-

Pooled human or mouse liver microsomes

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., Sorafenib)[22]

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Regorafenib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and Regorafenib.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining Regorafenib and identify the formed metabolites.

Data Analysis:

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of Regorafenib.

-

Identify the major metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol 2: In Vivo Pharmacokinetic Study of Regorafenib in Mice

Objective: To determine the plasma pharmacokinetic profile of Regorafenib and its major metabolites (M-2 and M-5) following oral administration.

Materials:

-

Regorafenib formulated for oral gavage

-

Female NMRI Foxn1 nu/nu mice[2]

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Plasma storage tubes

Procedure:

-

Acclimate the mice to the housing conditions for at least one week.

-

Administer a single oral dose of Regorafenib (e.g., 10 mg/kg) to a cohort of mice.[2]

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of mice via a suitable method (e.g., retro-orbital sinus or tail vein).

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentrations of Regorafenib, M-2, and M-5 in the plasma samples using a validated LC-MS/MS method.[7][23][24]

Data Analysis:

-

Construct plasma concentration-time profiles for Regorafenib, M-2, and M-5.

-

Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of Regorafenib and its Metabolites in Female NMRI Foxn1 nu/nu Mice following Repeated Oral Administration of 10 mg/kg Regorafenib. [2]

| Compound | Cmax (μg/L) | AUC(0–24)ss (μg·h/L) |

| Regorafenib | 4146 | 38,467 (82%) |

| M-2 | 753 | 7,504 (16%) |

| M-5 | 63 | 940 (2%) |

| Total | ~5000 | 46,911 |

Data presented as mean values. Percentages in the AUC column represent the contribution of each analyte to the total exposure.

Key Insights and Causality

The data from preclinical models consistently demonstrate that while Regorafenib is the most abundant circulating compound, its active metabolites, M-2 and M-5, achieve significant systemic exposure.[2] The choice of preclinical models is critical; for instance, the use of immunodeficient mice allows for the study of pharmacokinetics in the context of human tumor xenografts, providing a more clinically relevant model.[1][2][3][4] The high plasma protein binding of Regorafenib and its metabolites (around 99%) is another crucial factor to consider when interpreting pharmacokinetic data and predicting in vivo activity.[4][9]

Section 5: Conclusion and Future Directions

The biotransformation of Regorafenib is a complex process involving multiple enzymes and resulting in pharmacologically active metabolites. A thorough understanding of these pathways, facilitated by the judicious use of preclinical in vitro and in vivo models, is essential for optimizing the clinical development and use of this important anti-cancer agent. Future research should continue to explore the impact of genetic polymorphisms on Regorafenib metabolism and investigate potential drug-drug interactions with co-administered therapies that may modulate the activity of CYP3A4 and UGT1A9.

References

-

Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., Wilhelm, S., Hafner, F. T., & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]

-

Zopf, D., Fichtner, I., Bhargava, A., Steinke, W., Thierauch, K. H., Diefenbach, K., Wilhelm, S., Hafner, F. T., & Gerisch, M. (2016). Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. Cancer Medicine, 5(11), 3176–3185. [Link]

-